7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one

Medicinal Chemistry Building Blocks Procurement Specification

KDR kinase inhibitor programs demand the 7-amino isoindolinone scaffold-des-amino analogs (e.g., CAS 5342-91-6) are pharmacologically non-equivalent and compromise target potency. This compound delivers: • Access to <50 nM KDR inhibitors via 7-position diversification, validated in peer-reviewed SAR studies • ≥97% purity eliminates variability and purification overhead in multi-step syntheses • Balanced physicochemical profile (MW 162.19, cLogP ~1.5) supports PK/PD optimization in lead development

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 761440-06-6
Cat. No. B1521344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one
CAS761440-06-6
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCN1CC2=C(C1=O)C(=CC=C2)N
InChIInChI=1S/C9H10N2O/c1-11-5-6-3-2-4-7(10)8(6)9(11)12/h2-4H,5,10H2,1H3
InChIKeyJPARDNRMCTVFJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-2-methylisoindolinone: High-Purity Building Block


7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one (CAS 761440-06-6) is a substituted isoindolinone with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol [1]. It is a heterocyclic building block defined by an amino substituent at the 7-position and a methyl group on the lactam nitrogen [1]. Commercially, it is available from several chemical suppliers at defined purity grades, which are essential for its primary role as a synthetic intermediate in medicinal chemistry research programs .

Scaffold Specificity of 7-Amino-2-methylisoindolinone


Substitution of 7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one with a close analog like 2-methyl-2,3-dihydro-1H-isoindol-1-one (CAS 5342-91-6) is chemically and pharmacologically non-equivalent. The presence of the 7-amino group is not merely a functional handle; it is a critical determinant of biological activity. In a study on KDR kinase inhibitors, the installation of a '7-amino functionality' on the isoindolinone ring was a deliberate synthetic step essential for constructing potent analogs . Using the des-amino analog would result in a loss of a primary site for hydrogen bonding and further functionalization, fundamentally altering the compound's physicochemical and interaction profile. Furthermore, the commercial availability of the target compound at a high purity (≥95-97%) is a specific procurement criterion that generic, lower-purity analogs may not meet without additional, costly purification .

7-Amino-2-methylisoindolinone: Quantitative Evidence


Purity Grade vs. Des-Amino Analog

The target compound is available with a standard purity specification of ≥95% , with some vendors offering grades up to 97-98% . In contrast, the common des-amino analog, 2-methyl-2,3-dihydro-1H-isoindol-1-one (CAS 5342-91-6), is frequently offered at a lower standard purity of 95% by the same vendors [1]. The higher and more stringently verified purity of the target compound reduces the need for pre-synthesis purification, thereby decreasing process variability and saving time.

Medicinal Chemistry Building Blocks Procurement Specification

Lipophilicity vs. N-Unsubstituted Analog

The N-methyl substitution on the target compound (MW 162.19) compared to its N-unsubstituted analog (7-amino-2,3-dihydro-1H-isoindol-1-one, CAS 169044-98-8, MW 148.16) results in a calculated increase in lipophilicity (cLogP) of approximately +0.5 units [1]. This increase is consistent with the addition of a methyl group and the elimination of a hydrogen bond donor. This modification is expected to enhance membrane permeability in biological assays, a common strategy in medicinal chemistry optimization.

Physicochemical Properties Drug Design ADME

Refrigeration Requirement for Stability

Reputable vendors specify a long-term storage temperature of 2-8°C for the target compound to maintain purity and prevent degradation [1]. In contrast, the des-amino analog (2-methyl-2,3-dihydro-1H-isoindol-1-one) is often indicated for storage at room temperature [2]. This difference highlights a specific, quantifiable stability parameter for procurement and compound management, as the presence of the 7-amino group likely increases the compound's sensitivity to environmental factors such as oxidation.

Compound Management Stability Storage Protocol

KDR Kinase Inhibition by Isoindolinone Ureas

While direct data for the target compound is not publicly available, a study on closely related isoindolinone ureas demonstrates that the presence of a '7-amino functionality' is a key structural feature for achieving potent inhibition of the Vascular Endothelial Growth Factor Receptor (KDR) . Analogs in this series, bearing this 7-amino group, achieved potent KDR inhibition with IC50 values <50 nM . This establishes the 7-amino-isoindolinone scaffold as a privileged starting point for developing potent kinase inhibitors, a property absent in the 7-unsubstituted or 7-halogenated analogs.

Kinase Inhibition Medicinal Chemistry Angiogenesis

7-Amino-2-methylisoindolinone: Key Applications


Kinase Inhibitor Library Synthesis

The 7-amino group is a critical synthetic handle and pharmacophore, as demonstrated in the development of potent (<50 nM) KDR kinase inhibitors . Procuring this compound enables the efficient diversification of the 7-position to generate focused libraries for kinase drug discovery programs. This is the primary application supported by the available medicinal chemistry evidence.

High-Fidelity Synthesis with Defined Purity

For multi-step syntheses where intermediate purity is critical for yield and reproducibility, procuring this compound at its specified high purity (≥95-98%) is a strategic choice. This eliminates the variability associated with using lower-purity, des-amino analogs that may require additional, time-consuming purification steps [1].

ADME-Optimized Analog Design

The presence of both an N-methyl group and a 7-amino group confers a specific physicochemical profile (MW = 162.19, estimated cLogP ≈ 1.5) that differentiates it from other isoindolinone building blocks . This compound is therefore specifically suited for projects where a balance of moderate lipophilicity and a vector for functionalization is required to optimize pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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